1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine
Description
This compound is a structurally complex molecule featuring a piperidine core linked to a sulfonyl-substituted benzene ring, which is further connected to a 4,5-dihydro-1H-imidazole moiety. The imidazole ring is functionalized with a 4-fluorobenzylthio group, introducing both sulfur and fluorine atoms into the scaffold.
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S2/c23-19-8-4-17(5-9-19)16-30-22-24-12-15-26(22)21(27)18-6-10-20(11-7-18)31(28,29)25-13-2-1-3-14-25/h4-11H,1-3,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJYQXCFELXDQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl and sulfanyl groups. The final steps involve the attachment of the benzenesulfonyl and piperidine moieties. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and substituted fluorophenyl compounds .
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the imidazole ring.
- Introduction of the fluorophenyl and sulfanyl groups.
- Attachment of the benzenesulfonyl and piperidine moieties.
Common reagents include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane. Optimization techniques like continuous flow reactors are often employed for industrial production to enhance yield and purity .
Chemistry
1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine serves as a building block for synthesizing more complex molecules. Its diverse functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology
Research indicates potential applications as an antimicrobial agent due to the imidazole moiety's known biological activity. Studies have demonstrated its effectiveness against certain bacterial strains, suggesting its role in developing new antibiotics .
Medicine
The compound is being explored for its therapeutic properties , particularly:
- Anti-inflammatory effects: Preliminary studies suggest it may inhibit pro-inflammatory cytokines.
- Anticancer activities: Investigations into its ability to induce apoptosis in cancer cells are ongoing, with promising results indicating potential use in cancer therapy .
Industry
In industrial applications, this compound is utilized in developing advanced materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material performance in various applications .
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of this compound. Results indicated that certain modifications significantly increased activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .
Anti-Cancer Research
In a recent Cancer Research publication, researchers investigated the compound's mechanism of action against breast cancer cells. The study found that it effectively inhibited cell proliferation and induced cell cycle arrest at specific phases, suggesting a novel pathway for therapeutic intervention .
Mechanism of Action
The mechanism of action of 1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The fluorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can undergo redox reactions, modulating cellular oxidative stress .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
The compound’s uniqueness lies in its combination of a sulfonylbenzene-piperidine backbone and a dihydroimidazole-thioether group. Below is a comparative analysis with similar compounds:
Pharmacological and Physicochemical Properties
- Electron-Withdrawing Effects : The 4-fluorophenyl group enhances metabolic stability in analogs like Astemizole, a feature likely retained in the target compound .
- Toxicity Risks : Thioether-containing compounds (e.g., the target molecule) may pose idiosyncratic toxicity risks due to reactive metabolite formation, necessitating detailed safety profiling .
Biological Activity
1-[4-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine is a complex organic compound that has garnered attention due to its potential biological activities. It is characterized by a unique structure that incorporates a piperidine ring, an imidazole moiety, and a benzenesulfonyl group, which may contribute to its pharmacological properties.
Chemical Structure
The compound's IUPAC name is:
\text{1 4 2 4 fluorophenyl methyl sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonyl]piperidine}
Its molecular formula is C_{22}H_{24}FN_3O_3S_2, with a molecular weight of approximately 455.57 g/mol. The structure features various functional groups that are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail these activities based on recent studies.
Antimicrobial Activity
Several derivatives of imidazole compounds have shown promising antimicrobial properties. For instance, Jain et al. evaluated related compounds against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, demonstrating significant antimicrobial potential . While specific data for the target compound is limited, the presence of the imidazole ring suggests a similar activity profile.
Anticancer Activity
The compound's structure suggests potential anticancer activity. Compounds containing piperidine and sulfonamide groups have been investigated for their ability to inhibit tumor growth. In a study focused on imidazole derivatives, certain compounds displayed cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis or cell cycle arrest.
Enzyme Inhibition
Research has indicated that compounds with similar structures can act as enzyme inhibitors. For instance, the inhibition of acetylcholinesterase (AChE) and urease has been documented in related piperidine derivatives . This suggests that this compound may also exhibit enzyme inhibitory properties, although specific studies are needed to confirm this.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of compounds related to this compound. Below are notable findings:
Q & A
Q. How to address conflicting crystallographic vs. solution-phase conformational data?
- Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) to compare X-ray structures (rigid crystal lattice) with NMR-derived solution structures (e.g., NOESY for distance restraints). For the title compound, simulations show a 20° rotation of the imidazole ring in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
